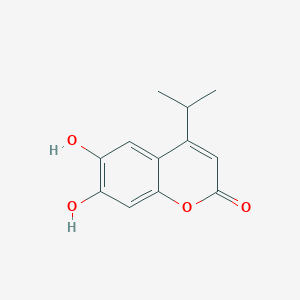
6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound features a chromen-2-one core structure with hydroxyl groups at the 6 and 7 positions and an isopropyl group at the 4 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydroxy-4-isopropyl-2H-chromen-2-one can be achieved through several methods, with the Pechmann condensation being one of the most common. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this specific compound, the reaction typically involves the use of 6,7-dihydroxycoumarin and isopropyl acetoacetate under acidic conditions .
Pechmann Condensation:
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zeolites or other solid acids may be employed to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen-2-one core can be reduced to form dihydrocoumarins.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 6,7-dihydroxy-4-isopropylquinone.
Reduction: Formation of 6,7-dihydroxy-4-isopropyldihydrocoumarin.
Substitution: Formation of various alkyl or acyl derivatives depending on the substituents used.
Applications De Recherche Scientifique
6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer and anticoagulant activities.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties
Mécanisme D'action
The biological effects of 6,7-dihydroxy-4-isopropyl-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparaison Avec Des Composés Similaires
6,7-Dihydroxy-4-isopropyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Commonly used as a choleretic drug.
4-Methyl-7-oxy-glucoside coumarin: Known for its anticancer properties.
Dalbergin: Exhibits antitumor, antibacterial, and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C12H12O4 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
6,7-dihydroxy-4-propan-2-ylchromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-6(2)7-4-12(15)16-11-5-10(14)9(13)3-8(7)11/h3-6,13-14H,1-2H3 |
Clé InChI |
FESFNTQKBLSMPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=O)OC2=CC(=C(C=C12)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


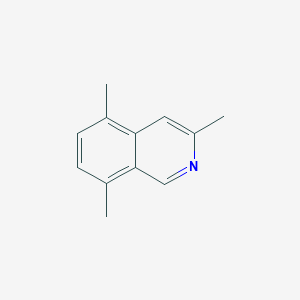
![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)

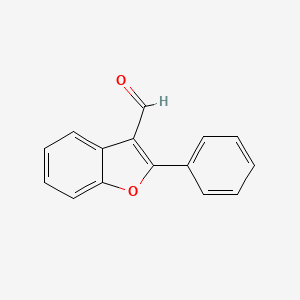
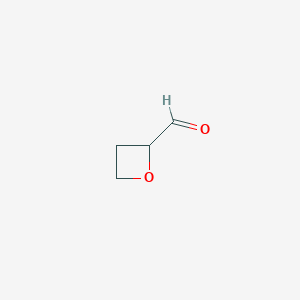
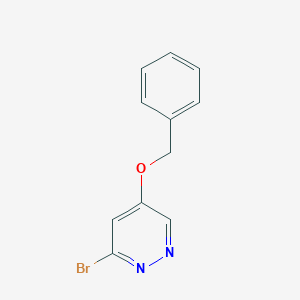
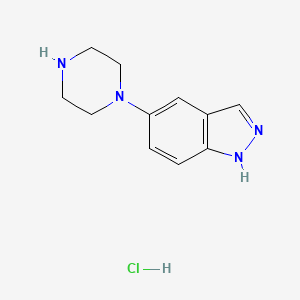
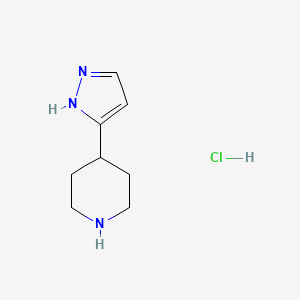
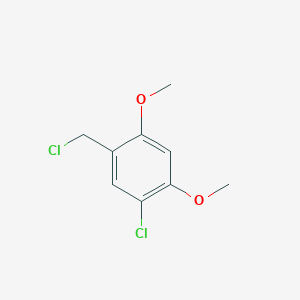
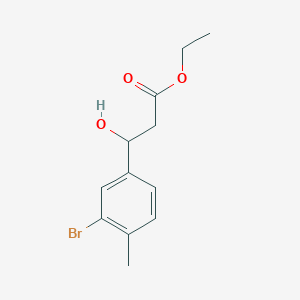
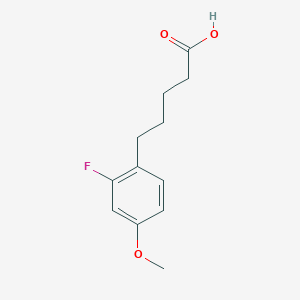
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13671469.png)
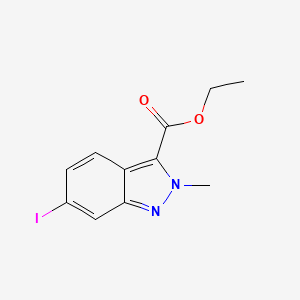
![5-Chlorothieno[2,3-d]pyrimidine](/img/structure/B13671485.png)
